N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide
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Overview
Description
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl ring, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(Methoxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide
- N-{2-[3-(Ethoxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide
Uniqueness
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
648923-24-4 |
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Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(3-phenylmethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-12-11-16-7-4-8-19(13-16)27-15-17-5-2-1-3-6-17/h1-10,13-14,25H,11-12,15H2,(H,24,26) |
InChI Key |
WIKADIUPOKXENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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